2'-Hydroxy-6'-methoxychalcone 2'-Hydroxy-6'-methoxychalcone
Brand Name: Vulcanchem
CAS No.: 42079-68-5
VCID: VC21337163
InChI: InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3
SMILES: COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

2'-Hydroxy-6'-methoxychalcone

CAS No.: 42079-68-5

VCID: VC21337163

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxy-6'-methoxychalcone - 42079-68-5

Description

2'-Hydroxy-6'-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. It is characterized by its open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .

Synthesis of 2'-Hydroxy-6'-methoxychalcone

The synthesis of 2'-Hydroxy-6'-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 6-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of chalcones, including 2'-Hydroxy-6'-methoxychalcone, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Biological Activities

2'-Hydroxy-6'-methoxychalcone exhibits significant biological activities, including:

  • Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

  • Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

2'-Hydroxy-6'-methoxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
2'-Hydroxy-6'-methoxychalconeHighSignificantPromising
4',6'-DimethoxychalconeModerateEffectiveLimited

Applications in Research and Industry

2'-Hydroxy-6'-methoxychalcone serves as a precursor for the synthesis of other bioactive chalcone derivatives and heterocyclic compounds. Its antioxidant properties are exploited in the food and cosmetic industries to enhance product stability and shelf life.

Research Applications

  • Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

  • Biology: The compound is useful in studies related to oxidative stress and cellular protection.

  • Medicine: It shows potential in drug development due to its anticancer, anti-inflammatory, and antimicrobial properties.

Future Perspectives

Further studies are needed to fully explore the therapeutic potential of 2'-Hydroxy-6'-methoxychalcone, particularly in the development of drugs targeting oxidative stress and inflammation. Additionally, optimizing its synthesis and scaling up production could enhance its availability for industrial applications.

CAS No. 42079-68-5
Product Name 2'-Hydroxy-6'-methoxychalcone
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3
Standard InChIKey ZGXVPIGRFJUIEA-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O
SMILES COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
Canonical SMILES COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
PubChem Compound 53405586
Last Modified Feb 18 2024

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